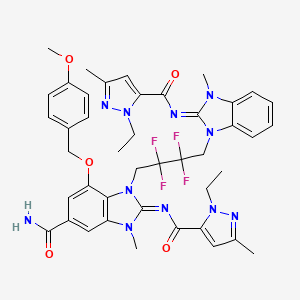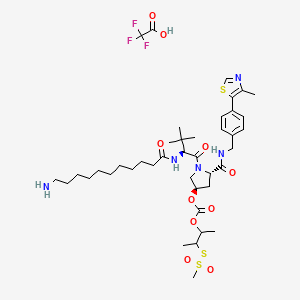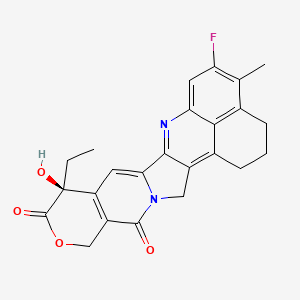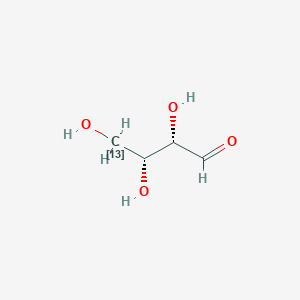
Ganoderic acid DF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties . Ganoderic acid DF is distinguished by its unique chemical structure, which includes a β-hydroxy substituent at the C-11 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid DF involves the mevalonate pathway, which starts with acetyl-coenzyme A as the initial substrate. This pathway includes several enzymatic steps, leading to the formation of lanosterol, which is then converted into various ganoderic acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and static culture are employed to enhance the yield of ganoderic acids. The addition of oleic acid during the fermentation process has been shown to significantly increase the production of ganoderic acids .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderic acid DF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce additional oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating biological pathways, including immune response and apoptosis.
Medicine: Demonstrated potential as an anti-cancer agent by regulating the p53-MDM2 pathway. It also exhibits anti-inflammatory and antioxidant activities, making it a candidate for treating chronic diseases.
Wirkmechanismus
Ganoderic acid DF is part of a larger family of ganoderic acids, which includes compounds such as ganoderic acid A, ganoderic acid B, and ganoderic acid C. While these compounds share a common lanostane skeleton, they differ in their functional groups and biological activities . For example, ganoderic acid A is known for its anti-tumor activity, while ganoderic acid B exhibits strong anti-inflammatory properties . The unique β-hydroxy substituent at the C-11 position of this compound distinguishes it from other ganoderic acids and contributes to its specific pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid G
- Ganoderic acid N
Ganoderic acid DF stands out due to its unique chemical structure and diverse pharmacological activities, making it a valuable compound for scientific research and therapeutic applications.
Eigenschaften
Molekularformel |
C30H44O7 |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
(6R)-6-[(5R,7S,10S,11S,13R,14R,17R)-7,11-dihydroxy-4,4,10,13,14-pentamethyl-3,15-dioxo-2,5,6,7,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-21,32-33H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,20+,21+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
MFIBBDYLQUDECT-JJHCDENKSA-N |
Isomerische SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C[C@@H](C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
Kanonische SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)




![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)




![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
